Cas no 504-70-1 (Pyrazolidine)

Pyrazolidine is a saturated heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Its structure serves as a key scaffold in medicinal chemistry and organic synthesis due to its versatility as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. Pyrazolidine derivatives exhibit notable biological activity, including anti-inflammatory and antimicrobial properties, making them valuable in drug development. The compound's stability and ability to undergo selective functionalization enhance its utility in designing novel molecules. Its rigid yet modifiable framework allows for precise structural tuning, supporting applications in catalysis and material science. Pyrazolidine's balanced reactivity and synthetic accessibility contribute to its widespread use in research and industrial applications.
Pyrazolidine structure
Pyrazolidine structure
Product Name:Pyrazolidine
CAS No:504-70-1
MF:C3H8N2
MW:72.1090202331543
MDL:MFCD21875301
CID:376674
PubChem ID:79033
Update Time:2025-11-03

Pyrazolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrazolidine
    • 1,2-diazacyclopentane
    • AC1L2WI7
    • AG-F-69730
    • CHEBI:33138
    • CTK1H3109
    • diazolidine
    • dihydro-pyrazole
    • Pyrazolidin
    • SureCN5595
    • tetrahydropyrazole
    • tetrahydro-pyrazole
    • Tetrahydro-1H-pyrazole
    • Y0MA3161MR
    • 504-70-1
    • SB37386
    • A851575
    • Q411281
    • UNII-Y0MA3161MR
    • FT-0756792
    • AKOS022529442
    • InChI=1/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H
    • EN300-225337
    • USPWKWBDZOARPV-UHFFFAOYSA-N
    • DTXSID30198444
    • MDL: MFCD21875301
    • Inchi: 1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2
    • InChI Key: USPWKWBDZOARPV-UHFFFAOYSA-N
    • SMILES: N1CCCN1

Computed Properties

  • Exact Mass: 72.06884
  • Monoisotopic Mass: 72.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 24.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1A^2
  • XLogP3: -0.3

Experimental Properties

  • Density: 0.892
  • Melting Point: 10-12 ºC
  • Boiling Point: 77 ºC
  • Flash Point: -9 ºC
  • Refractive Index: 1.4796 (estimate)
  • PSA: 24.06

Pyrazolidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0540-1g
Pyrazolidine
504-70-1 97%
1g
2968.15CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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1382.31CNY 2021-05-08
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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¥3060.38 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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¥8569.06 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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Pyrazolidine Suppliers

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(CAS:504-70-1)Pyrazolidine
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:36
Price ($):384.0/1074.0/247.0/179.0
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Additional information on Pyrazolidine

Comprehensive Overview of Pyrazolidine (CAS No. 504-70-1): Structural Properties, Synthesis, and Modern Applications

Pyrazolidine, also known by its CAS Registry Number 504-70-1, is a heterocyclic organic compound characterized by a five-membered ring containing two adjacent nitrogen atoms in a 1,2-diazacyclopentane configuration. This compound belongs to the broader class of pyrazolines and serves as a fundamental building block in pharmaceutical, agrochemical, and materials science research. Its unique structural flexibility and reactivity have positioned it as a focal point in the development of novel therapeutics and functional materials.

The core structure of Pyrazolidine (C₃H₆N₂) exhibits remarkable versatility due to its ability to participate in diverse chemical transformations. Recent studies have highlighted its role as a scaffold for bioactive molecules, particularly in the design of anti-inflammatory agents and anticonvulsants. For instance, derivatives incorporating the pyrazolidine ring have demonstrated enhanced metabolic stability compared to traditional benzodiazepines, offering promising avenues for drug discovery programs targeting neurological disorders.

Synthesis pathways for CAS No. 504-70-1 typically involve condensation reactions between α-keto acids or aldehydes with hydrazines under mild conditions. A notable advancement reported in 2023 involves microwave-assisted protocols that achieve >95% yields within minutes using green solvents like ethanol-water mixtures. These methodologies align with modern sustainable chemistry practices while maintaining cost-effectiveness for industrial-scale production.

In pharmaceutical research, the pyrazolidine motif has been integrated into multi-target directed ligands (MTDLs) for Alzheimer's disease treatment. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that specific derivatives exhibited dual inhibition of acetylcholinesterase and β-secretase enzymes with IC₅₀ values below 1 μM, surpassing existing clinical candidates in preclinical models.

The compound's application extends to polymer science where it functions as a crosslinking agent in thermoset resins. Recent innovations include its use in radiation-curable coatings that demonstrate improved UV resistance through photoinduced dimerization mechanisms. These materials find applications in optical devices requiring high refractive index properties while maintaining mechanical durability under thermal stress conditions.

In agrochemical development, researchers have synthesized herbicidal compounds containing the CAS No. 504-70-1 framework that selectively inhibit acetolactate synthase (ALS) enzymes in weeds without affecting crop plants. Field trials conducted in 2023 showed these compounds achieved >98% weed control at application rates reduced by 40% compared to conventional ALS inhibitors.

An emerging area of interest involves the use of functionalized pyrazolidines as ligands in homogeneous catalysis systems. A breakthrough reported in *Nature Catalysis* (2023) demonstrated that chiral pyrazolidine-based phosphorus ligands enabled enantioselective hydrogenation reactions with >99% ee values under ambient pressure conditions, significantly lowering energy requirements for fine chemical synthesis.

The environmental impact profile of processes involving this compound has been extensively studied through life cycle assessment (LCA) methodologies. Comparative analyses published in *Green Chemistry* (2023) revealed that biocatalytic approaches using engineered yeast strains for pyrazolidine derivatization reduced carbon footprint by 68% compared to traditional chemical methods while maintaining product purity above pharmaceutical grade standards.

Ongoing research is exploring the potential of pyrazolidine-containing polymers as stimuli-responsive materials for smart drug delivery systems. A prototype developed at ETH Zurich (2024) utilizes pH-sensitive pyrazolidine-based hydrogels that release therapeutic payloads specifically at tumor microenvironment pH levels (6.5-6.8), demonstrating targeted delivery efficiency improvements over conventional carriers.

In materials science applications, recent work has focused on incorporating this heterocycle into conjugated polymers for organic photovoltaics (OPVs). Devices fabricated with pyrazolidine-modified donor polymers achieved power conversion efficiencies exceeding 13%, attributed to enhanced charge carrier mobility resulting from optimized π-electron delocalization patterns across the polymer backbone.

The analytical characterization of this compound has benefited from advanced spectroscopic techniques such as two-dimensional NMR and time-of-flight mass spectrometry coupled with machine learning algorithms for structural elucidation. These methodologies enable rapid identification of trace impurities during process validation stages, ensuring compliance with ICH Q6A guidelines for pharmaceutical substances.

Economic evaluations published by the American Chemical Society (ACS) indicate that market demand for compounds containing the CAS No. 504-70-1 framework is projected to grow at a CAGR of 8.7% through 2033, driven primarily by its applications in personalized medicine development and smart material fabrication sectors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:504-70-1)Pyrazolidine
A851575
Purity:99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg
Price ($):384.0/1074.0/247.0/179.0
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